4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is an organic compound that features a bromine atom, a fluorophenyl group, an azetidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Bromination: The final step involves the bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups present.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of a base like potassium carbonate and a suitable solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidine and pyrazole rings can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- 4-bromo-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- 4-bromo-1-({1-[(3-phenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
Uniqueness
4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C14H15BrFN3 |
---|---|
Molecular Weight |
324.19 g/mol |
IUPAC Name |
4-bromo-1-[[1-[(3-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H15BrFN3/c15-13-5-17-19(10-13)9-12-7-18(8-12)6-11-2-1-3-14(16)4-11/h1-5,10,12H,6-9H2 |
InChI Key |
WIMHTWTWIZMLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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